Tert-butyl 2-(trimethylsilyl)pyrrolidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 2-trimethylsilylpyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25NO2Si/c1-12(2,3)15-11(14)13-9-7-8-10(13)16(4,5)6/h10H,7-9H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJGAXMDEXCEYGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25NO2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50438617 | |
| Record name | tert-Butyl 2-(trimethylsilyl)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50438617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123387-66-6 | |
| Record name | tert-Butyl 2-(trimethylsilyl)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50438617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Directed Lithiation with sec-Butyllithium
The most direct route involves lithiation of N-Boc-pyrrolidine followed by trimethylsilyl chloride (TMSCl) quenching. As detailed in source, this method employs sec-butyllithium (s-BuLi) in ethereal solvents (Et₂O or 2-MeTHF) at −30°C under argon. The lithiated intermediate forms regioselectively at the C2 position due to the directing effect of the Boc-protected nitrogen.
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Charge a flame-dried flask with N-Boc-pyrrolidine (1.0 equiv) in Et₂O (7 mL).
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Add s-BuLi (2.6 M in hexanes, 1.05 equiv) dropwise at −30°C.
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Stir for 5 min at −30°C, then warm to 0°C over 30 min.
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Add TMSCl (1.0 equiv) and stir for 10 min at 0°C.
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Warm to room temperature, quench with NH₄Cl, and extract with Et₂O.
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Solvent Effects : 2-MeTHF improves lithiation efficiency vs. Et₂O (85% vs. 78% yield).
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Temperature Control : Maintaining −30°C during lithiation prevents ring-opening side reactions.
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Workup Considerations : Aqueous NH₄Cl quenching minimizes Boc group hydrolysis.
Transition-Metal-Catalyzed Coupling
Photoredox/Nickel Dual Catalysis
Source reports a radical-based method using Ir/Ni catalysis to install alkylsilyl groups:
General Protocol :
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Combine Boc-protected pyrrolidine (1.5 equiv), TMS-CH₂CH₂Br (1.0 equiv), Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (2 mol%), NiCl₂·glyme (10 mol%), and 4,4’-dimethoxy-2,2’-bipyridyl (10 mol%) in MeCN/H₂O.
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Irradiate with blue LEDs (24 h) under N₂.
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Isolate via flash chromatography (10–15% EtOAc/hexanes).
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Yield : 84–86% for analogous silylpropyl derivatives.
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Stereoselectivity : 1:1 diastereomeric ratio observed for epoxide-containing analogs.
Comparative Analysis of Methods
Critical Reaction Parameters
Solvent and Temperature Effects
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(trimethylsilyl)pyrrolidine-1-carboxylate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to remove the tert-butyl or trimethylsilyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. Reaction conditions typically involve controlling the temperature, solvent choice, and reaction time to achieve the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a hydroxylated pyrrolidine derivative, while substitution reactions could produce a variety of substituted pyrrolidine compounds .
Scientific Research Applications
Synthetic Applications
Tert-butyl 2-(trimethylsilyl)pyrrolidine-1-carboxylate is frequently utilized as a versatile intermediate in organic synthesis. Its structure allows for various chemical transformations, including:
- Nucleophilic Substitution : The trimethylsilyl group enhances nucleophilicity, facilitating reactions with electrophiles.
- Formation of Complex Molecules : It serves as a precursor for synthesizing more complex organic compounds, particularly in the pharmaceutical industry.
Table 1: Comparison of Synthetic Intermediates
| Compound Name | Functional Group | Application |
|---|---|---|
| This compound | Trimethylsilyl | Intermediate in drug synthesis |
| Tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate | Hydroxymethyl | Precursor for biologically active compounds |
| Tert-butyl 2-(2-nitroethyl)pyrrolidine-1-carboxylate | Nitro group | Reactive intermediate for further functionalization |
Medicinal Chemistry
The compound has shown potential in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways. Its ability to modify biological activity through structural changes makes it a valuable candidate for drug design.
Case Study: β3 Adrenergic Receptor Agonists
Research has indicated that derivatives of pyrrolidine compounds can act as β3 adrenergic receptor agonists, which are important for treating conditions like obesity and metabolic disorders. This compound can be modified to enhance receptor affinity and selectivity.
Preliminary studies suggest that modifications to the trimethylsilyl group can influence the compound's interaction with biological macromolecules, such as enzymes and receptors.
| Modification Type | Effect on Activity |
|---|---|
| Addition of hydroxymethyl group | Increased solubility and bioavailability |
| Variation of alkyl substituents | Altered binding affinity |
| Removal of trimethylsilyl group | Reduced stability |
Mechanism of Action
The mechanism of action of tert-butyl 2-(trimethylsilyl)pyrrolidine-1-carboxylate involves its interaction with various molecular targets. The tert-butyl and trimethylsilyl groups can influence the compound’s reactivity and binding affinity to enzymes or receptors. The pyrrolidine ring can participate in hydrogen bonding and other interactions that modulate the compound’s biological activity .
Comparison with Similar Compounds
Structural and Functional Variations
- Substituent Impact: The TMS group in the target compound enhances lipophilicity and steric bulk compared to hydroxymethyl () or methoxy () analogs. This can improve stability in nonpolar solvents but may reduce aqueous solubility .
- Synthetic Utility : Pyridinyl derivatives (e.g., ) are often intermediates in ligand synthesis, whereas brominated imidazolyl analogs () are prioritized in drug discovery due to their bioactivity.
- Protection Strategies : The Boc group is universally employed for amine protection, but TMS-containing analogs () introduce orthogonal protection for sensitive functional groups.
Performance Metrics
- Yields : Silica gel chromatography () achieves moderate yields (54%), while multi-step syntheses (e.g., ) report higher yields (85%) under optimized conditions.
- Purity : Commercial compounds (e.g., ) typically exceed 95% purity, critical for reproducibility in pharmaceutical research.
Notes
Data Limitations : Specific data for this compound (e.g., melting point, solubility) are absent in the provided evidence, necessitating extrapolation from structural analogs.
Synthetic Challenges : TMS groups may complicate purification due to sensitivity to hydrolysis, requiring anhydrous conditions .
Commercial Availability : Many analogs are marketed as lab-scale reagents (e.g., ), but bulk quantities may require custom synthesis.
Biological Activity
Tert-butyl 2-(trimethylsilyl)pyrrolidine-1-carboxylate is an organic compound that belongs to the class of pyrrolidines. It is characterized by a pyrrolidine ring substituted with a tert-butyl group and a trimethylsilyl moiety. This compound has garnered attention for its potential biological activities, primarily as a building block in organic synthesis and medicinal chemistry.
The molecular formula of this compound is , with a molecular weight of approximately 241.39 g/mol. The presence of the trimethylsilyl group enhances the compound's stability and solubility, making it suitable for various chemical reactions and biological studies.
The biological activity of this compound is influenced by its structural features. The tert-butyl and trimethylsilyl groups can modulate its reactivity and binding affinity to various biological targets, including enzymes and receptors. The pyrrolidine ring allows for hydrogen bonding interactions, which are critical for its biological function.
Biological Activity
Research indicates that this compound may exhibit several biological activities:
Case Studies
Several studies have highlighted the potential applications of pyrrolidine derivatives in medicinal chemistry:
-
Enzyme Inhibition Study :
- Objective : To evaluate the inhibitory effects of pyrrolidine derivatives on DPP-4 (Dipeptidyl Peptidase-4), an enzyme involved in glucose metabolism.
- Findings : Certain derivatives exhibited significant inhibitory activity, suggesting that modifications in the pyrrolidine structure could enhance biological efficacy .
- Antitumor Activity Assessment :
Comparative Analysis
A comparison with related compounds reveals insights into the structure-activity relationship (SAR) of pyrrolidines:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Trimethylsilyl substitution | Potential enzyme inhibitor |
| Tert-butyl 2-(2-nitroethyl)pyrrolidine-1-carboxylate | Nitro group addition | Enhanced reactivity; explored for therapeutic applications |
| Variolin B | Pyrrolidine with different substituents | Proven antitumor and antiviral activity |
Q & A
Basic: What are the optimal reaction conditions for synthesizing tert-butyl 2-(trimethylsilyl)pyrrolidine-1-carboxylate?
Methodological Answer:
The synthesis typically involves coupling trimethylsilyl groups to a pyrrolidine backbone under anhydrous conditions. Key steps include:
- Temperature Control: Reactions are conducted at 0–20°C to minimize side reactions, as demonstrated in analogous syntheses using dichloromethane as a solvent .
- Catalysts/Reagents: Use of DMAP (dimethylaminopyridine) and triethylamine as a base facilitates silylation and deprotonation .
- Purification: Ethanol/chloroform (1:10) column chromatography effectively isolates the product, yielding ~60% purity after crystallization .
Advanced: How can stereochemical integrity be maintained during the synthesis of this compound?
Methodological Answer:
Stereochemical control requires:
- Chiral Starting Materials: Use enantiomerically pure pyrrolidine precursors, as shown in the synthesis of tert-butyl (2S,4R)-pyrrolidine derivatives .
- Inert Atmosphere: Conduct reactions under nitrogen/argon to prevent racemization.
- Analytical Validation: Monitor optical rotation ([α]D values) and confirm stereochemistry via 2D NMR (e.g., NOESY) and HRMS .
Basic: What purification techniques are recommended for this compound?
Methodological Answer:
- Column Chromatography: Utilize silica gel with ethanol/chloroform (1:10) eluent to separate silylated byproducts .
- Filtration: Post-synthesis, filter through a 0.45 μm membrane to remove particulates before freeze-drying .
- Recrystallization: Optimize solvent polarity (e.g., hexane/ethyl acetate) to enhance crystalline purity .
Advanced: How to address contradictory NMR data when characterizing this compound derivatives?
Methodological Answer:
Contradictions may arise from:
- Dynamic Stereochemistry: Use variable-temperature NMR to detect conformational exchange.
- Impurity Interference: Re-purify via preparative HPLC and re-acquire spectra .
- Isotopic Labeling: Employ 13C-labeled analogs to resolve overlapping signals in crowded regions .
Basic: What analytical methods validate the purity and structure of this compound?
Methodological Answer:
- HPLC: Confirm ≥95% purity using a C18 column with acetonitrile/water gradient .
- NMR Spectroscopy: 1H and 13C NMR identify characteristic peaks (e.g., tert-butyl at δ 1.4 ppm, trimethylsilyl at δ 0.1 ppm) .
- HRMS: Match experimental [M+H]+ values with theoretical calculations (e.g., <2 ppm error) .
Advanced: What strategies mitigate competing side reactions during the introduction of trimethylsilyl groups in pyrrolidine derivatives?
Methodological Answer:
- Protective Group Strategy: Pre-install Boc groups to shield reactive amines before silylation .
- Low-Temperature Quenching: Add reagents slowly at 0°C to suppress over-silylation .
- TLC Monitoring: Track reaction progress hourly using hexane/ethyl acetate (3:1) to optimize quenching timing .
Basic: What are the stability considerations for storing this compound?
Methodological Answer:
- Moisture Avoidance: Store under nitrogen in sealed vials with desiccants (e.g., silica gel) .
- Temperature: Maintain at –20°C to prevent hydrolysis of the silyl group .
- Light Protection: Use amber glassware to avoid photodegradation of the Boc group .
Advanced: How does the tert-butyloxycarbonyl (Boc) group influence the reactivity of adjacent functional groups in this compound?
Methodological Answer:
- Steric Hindrance: The bulky Boc group reduces nucleophilic attack at the pyrrolidine nitrogen, as shown in comparative studies with unprotected analogs .
- Electronic Effects: Electron-withdrawing nature of the Boc group stabilizes adjacent carbocations during acid-catalyzed reactions .
- Orthogonal Deprotection: Boc can be selectively removed with TFA (trifluoroacetic acid) without affecting the trimethylsilyl group .
Basic: What safety precautions are essential when handling this compound?
Methodological Answer:
- PPE: Wear nitrile gloves, goggles, and a lab coat to prevent skin/eye contact .
- Ventilation: Use a fume hood to avoid inhalation of volatile byproducts (e.g., chlorinated solvents) .
- Spill Management: Neutralize acidic residues with sodium bicarbonate and absorb liquids with vermiculite .
Advanced: How can computational modeling aid in predicting the reactivity of this compound in novel reactions?
Methodological Answer:
- DFT Calculations: Model transition states for silylation or Boc deprotection using Gaussian or ORCA software .
- Molecular Dynamics: Simulate solvent effects (e.g., dichloromethane vs. THF) on reaction kinetics .
- Docking Studies: Predict binding affinities for biological targets (e.g., enzyme active sites) to guide medicinal chemistry applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
